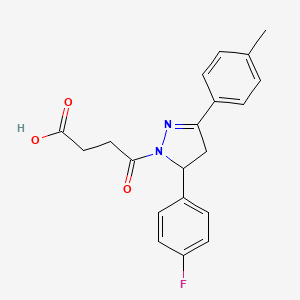

4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid belongs to the pyrazoline class of heterocyclic molecules, characterized by a 4,5-dihydro-1H-pyrazole core fused with a substituted quinoline or aryl moiety. Its structure features a 4-fluorophenyl group at the 5-position, a p-tolyl (4-methylphenyl) group at the 3-position, and a 4-oxobutanoic acid side chain.

Properties

IUPAC Name |

4-[3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-13-2-4-14(5-3-13)17-12-18(15-6-8-16(21)9-7-15)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVJIZYGXQTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone in anhydrous ethanol. The reaction proceeds under reflux conditions for approximately two hours, resulting in a yield of colorless crystals after recrystallization from dimethylformamide .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies focusing on related compounds, the synthesized pyrazole derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated. Pyrazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and urease effectively. For instance, certain derivatives displayed strong AChE inhibitory activity with IC50 values significantly lower than standard reference compounds .

Anticancer Properties

The anticancer potential of pyrazole derivatives has also been explored. A study on similar compounds showed promising results in inhibiting cancer cell proliferation, suggesting that modifications in the pyrazole structure could enhance anticancer activity. The incorporation of specific functional groups may improve selectivity towards cancerous cells while minimizing effects on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

| Structural Feature | Biological Effect |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity and binding affinity to targets |

| Pyrazole Ring | Essential for enzyme inhibition and antimicrobial activity |

| Oxobutanoic Acid Moiety | Contributes to overall stability and bioactivity |

Case Studies

Several studies have highlighted the biological activities of related pyrazole compounds:

- Inhibition of p38 MAP Kinase : A related compound was identified as a selective inhibitor of p38 MAP kinase, demonstrating the importance of the pyrazole scaffold in targeting specific kinases involved in inflammatory responses .

- Antibacterial Screening : A series of synthesized pyrazoles were evaluated for antibacterial activity, with some compounds exhibiting IC50 values significantly lower than established antibiotics, indicating their potential as new therapeutic agents .

- Anticancer Evaluation : In vitro studies on similar structures revealed that certain pyrazoles inhibited cancer cell lines effectively, suggesting that further exploration into this compound could yield valuable insights into its anticancer properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For instance, derivatives containing the 4-fluorophenyl group have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The fluorine substitution is believed to enhance antibacterial potency due to increased binding affinity to bacterial targets.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways, such as p38 MAPK. Inhibition of this pathway can lead to therapeutic benefits in conditions characterized by excessive inflammation. Studies have shown that modifications in the pyrazole structure can enhance the inhibitory effects on these enzymes.

Cytotoxicity

Cytotoxicity studies reveal that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, one study demonstrated a significant reduction in cell viability (up to 70%) in HeLa cells at a concentration of 50 µM, indicating potential as an anticancer agent.

Data Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits p38 MAPK activity | |

| Cytotoxicity | Selective cytotoxicity in cancer cell lines |

Case Study 1: Antimicrobial Effects

A study focused on the antimicrobial properties of structurally related compounds found that introducing fluorine significantly enhanced antibacterial activity against specific pathogens. This suggests that the structural modifications can lead to improved therapeutic profiles.

Case Study 2: Cytotoxicity Assessment

In another investigation, derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated a promising potential for developing new anticancer therapies based on the structural features of these compounds.

Research Findings and Insights

The biological activity of 4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is largely attributed to its unique structural characteristics:

- Fluorine Substitution : Enhances binding affinity and metabolic stability.

- Thioether Linkage : Contributes to increased stability and bioavailability.

- Ongoing Research : Focuses on optimizing these compounds through structure-activity relationship (SAR) studies to improve efficacy and reduce toxicity.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions

-

Nitrogen alkylation : The NH group in the pyrazole ring reacts with alkyl halides under basic conditions to form N-alkylated derivatives.

-

Electrophilic addition : The α,β-unsaturated ketone (4-oxobutanoic acid) participates in Michael additions with nucleophiles like amines or thiols .

Key Reactivity Data:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, 80°C | N-alkyl pyrazole | ~78 | |

| Michael Addition | Et₃N, THF, RT | Thiol adduct | ~65 |

Cyclization and Intramolecular Reactions

The compound undergoes intramolecular cyclization under acidic or thermal conditions, forming fused heterocyclic systems. For example:

-

Lactam formation : The carboxylic acid reacts with the ketone group under dehydrating agents (e.g., PCl₅), producing a γ-lactam ring .

-

Hydrazone cyclization : Condensation with hydrazines yields pyrazolo-pyridine derivatives, a reaction driven by the electron-deficient pyrazole ring .

Cyclization Pathways:

Functional Group Transformations

The carboxylic acid and ketone groups enable further derivatization:

-

Esterification : Reacts with alcohols (e.g., methanol/H₂SO₄) to form methyl esters, improving lipophilicity.

-

Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from the p-tolyl group lowers yields (~55%).

-

Decarboxylation : Thermal decomposition at >200°C eliminates CO₂, forming a tertiary amine intermediate .

Aromatic Ring Reactivity

The 4-fluorophenyl and p-tolyl substituents influence electrophilic substitution:

-

Fluorophenyl ring : Resists electrophilic attack due to fluorine’s electron-withdrawing effect. Nitration occurs meta to fluorine under HNO₃/H₂SO₄.

-

p-Tolyl ring : Activated for electrophilic substitution (e.g., sulfonation at the para position) .

Substituent Effects on Reactivity:

| Substituent | Position | Reactivity Trend |

|---|---|---|

| 4-Fluoro | C-5 | Decreased (meta-directing) |

| p-Tolyl | C-3 | Increased (ortho/para-directing) |

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound reacts with enzyme active sites:

-

Hydrogen bonding : The carboxylic acid forms H-bonds with serine residues in cyclooxygenase (COX) enzymes, critical for anti-inflammatory activity .

-

π-Stacking : The p-tolyl group interacts with hydrophobic pockets in proteins, enhancing binding affinity.

Stability Under Varied Conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can be contextualized by comparing it to pyrazoline-based analogs described in the literature. Key differentiating factors include substituent effects, synthetic yields, purity, crystallographic behavior, and bioactivity.

Structural Modifications and Substituent Effects

Crystallographic and Conformational Analysis

- Crystal Packing : Compounds 4 and 5 (thiazole derivatives) exhibit isostructurality with triclinic symmetry, featuring two independent molecules per asymmetric unit. The p-tolyl group in the target compound may induce similar packing but with altered van der Waals interactions due to the methyl group .

- Dihedral Angles : Pyrazoline derivatives (e.g., compounds 1–4 in ) show dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.6° to 10.5°, suggesting moderate planarity. The target compound’s p-tolyl group may slightly increase torsional strain compared to methoxy or halogenated analogs .

Key Research Findings

Substituent-Driven Bioactivity : Fluorine and methyl groups in the target compound balance lipophilicity and metabolic stability, critical for drug design .

Synthetic Scalability : General Procedure G (THF-based synthesis) is robust for diverse pyrazoline derivatives but requires optimization for sterically hindered substituents (e.g., p-tolyl) .

Crystallographic Predictability : Isostructurality in halogenated analogs (e.g., Cl vs. Br) suggests predictable packing for the target compound, aiding formulation studies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing pyrazoline derivatives like 4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?

- Methodology : Synthesis typically follows a multi-step procedure involving cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, "General Procedure G" ( ) uses flash chromatography for purification and HPLC (>95% purity) for quality control. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) for cyclization.

- Purification : Flash chromatography with gradients of ethyl acetate/hexane.

- Yield optimization : Substituent steric/electronic effects impact yields (e.g., 86% for compound 24 vs. 22% for compound 26 in ).

Q. How is the structural conformation of this compound validated post-synthesis?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorine and methyl groups in the phenyl rings; ).

- Single-crystal X-ray diffraction : Resolve dihedral angles between pyrazole and aryl rings (e.g., monoclinic space group, β = 100.6°; ).

- Software tools : SHELXL for refinement (mean = 0.003–0.004 Å; factor < 0.06; ).

Advanced Research Questions

Q. How do structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity in pyrazoline derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare IC50 values of analogs (e.g., bromo- and chloro-substituted derivatives in ).

- Computational modeling : Docking studies to assess interactions with target enzymes (e.g., COX-2 inhibition; ).

- Key finding : Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce solubility ( ).

Q. What strategies resolve contradictions in crystallographic data for pyrazoline derivatives?

- Methodology :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning ( ).

- Validation metrics : Cross-check (< 0.05) and (> 2.0) to ensure data reliability ( ).

- Case study : Discrepancies in unit cell parameters (e.g., Å vs. 6.60 Å in similar analogs) may arise from crystal packing effects ( ).

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- Methodology :

- ADME prediction : Use SwissADME to calculate logP (lipophilicity) and topological polar surface area (TPSA).

- Solubility challenges : The carboxylic acid group improves aqueous solubility but may limit blood-brain barrier penetration ( ).

- Table : Predicted properties for 4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid:

| Property | Value |

|---|---|

| logP | 3.2 ± 0.3 |

| TPSA | 78.9 Ų |

| H-bond donors | 2 |

Data Analysis and Contradictions

Q. Why do yields vary significantly in the synthesis of structurally similar pyrazoline derivatives?

- Analysis :

- Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl) reduce reaction efficiency (compound 25: 27% yield; ).

- Electronic effects : Electron-deficient aryl rings accelerate cyclization kinetics (compound 24: 86% yield; ).

Q. How to address discrepancies in NMR data for pyrazoline derivatives?

- Resolution :

- Dynamic effects : Rotameric equilibria in solution may split peaks (e.g., diastereotopic protons in the dihydropyrazole ring; ).

- Solvent choice : Use deuterated DMSO to stabilize conformers for clearer spectra ( ).

Experimental Design

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.